1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methoxy-4-[(E)-2-(pyridin-2-yl)ethenyl]phenoxy}ethanone
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Overview
Description
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{2-METHOXY-4-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a benzodioxin ring system, a methoxy group, and a pyridinyl ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{2-METHOXY-4-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]PHENOXY}ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Pyridinyl Ethenyl Moiety: This can be done through a Heck reaction or similar coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{2-METHOXY-4-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]PHENOXY}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure might interact with biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties might make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{2-METHOXY-4-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]PHENOXY}ETHAN-1-ONE exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with enzymes, receptors, or other molecular targets to produce a therapeutic effect. The pathways involved could include signal transduction, gene expression modulation, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{2-METHOXY-4-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]PHENOXY}ETHAN-1-ONE: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{2-METHOXY-4-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]PHENOXY}ETHAN-1-ONE lies in its combination of these structural features, which might confer specific chemical reactivity, biological activity, or material properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H21NO5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methoxy-4-[(E)-2-pyridin-2-ylethenyl]phenoxy]ethanone |
InChI |
InChI=1S/C24H21NO5/c1-27-23-14-17(5-8-19-4-2-3-11-25-19)6-9-21(23)30-16-20(26)18-7-10-22-24(15-18)29-13-12-28-22/h2-11,14-15H,12-13,16H2,1H3/b8-5+ |
InChI Key |
NHPDYRIDTZQNMU-VMPITWQZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=CC=N2)OCC(=O)C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=CC=N2)OCC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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